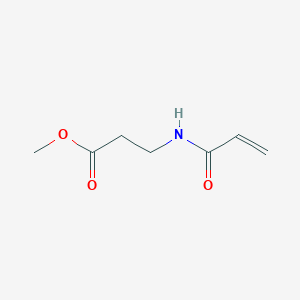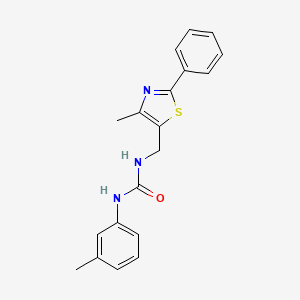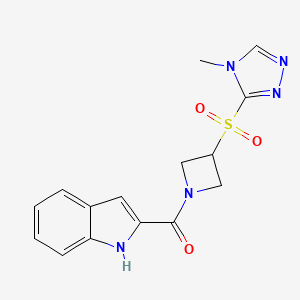![molecular formula C11H14N4O2 B2833268 4-((3-hydroxypropyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034548-52-0](/img/structure/B2833268.png)
4-((3-hydroxypropyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3-hydroxypropyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the family of pyrido[2,3-d]pyrimidin-7(8H)-one, which is known to exhibit a wide range of biological activities.
Aplicaciones Científicas De Investigación
Molecular Recognition and Drug Action
Pyrimidines, including structures related to 4-((3-hydroxypropyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one, are crucial in biology and medicine due to their presence in DNA bases. Their pharmaceutical efficacy is often attributed to molecular recognition processes that involve hydrogen bonding. The crystallization studies of pyrimidine derivatives highlight their potential in targeted drug action, emphasizing the role of molecular structure in therapeutic applications (Rajam et al., 2017).
Antimicrobial and Antitumor Applications
New pyrimidine derivatives have been synthesized and evaluated for their potential as organic inhibitors in preventing mild steel corrosion, indicating their broader application in protecting materials in acidic environments. This research extends the utility of pyrimidine compounds beyond traditional biological applications, suggesting their versatility in both medical and industrial fields (Yadav et al., 2015).
Material Protection and Corrosion Inhibition
Further investigation into pyrimidine derivatives reveals their significant impact as anticancer agents. A study demonstrated the synthesis of 2-propylpyrido[2,3-d]pyrimidin-4(3H)-one derivatives showing potent antitumor activity. This research underscores the therapeutic potential of pyrimidine compounds in oncology, offering new avenues for cancer treatment (Elgohary & El-Arab, 2013).
Mecanismo De Acción
Target of Action
The compound “4-((3-hydroxypropyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one” is a Janus kinase 1 (JAK1) selective inhibitor . JAK1 is a type of protein tyrosine kinase involved in the JAK-STAT signaling pathway, which plays a crucial role in immune response, cell growth, and survival .
Mode of Action
This compound interacts with JAK1 by binding to its active site, thereby inhibiting its activity . The inhibition of JAK1 prevents the phosphorylation and activation of STAT proteins, which are responsible for transducing signals from cytokines and growth factors .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the JAK-STAT signaling pathway . By inhibiting JAK1, the compound disrupts the activation of STAT proteins, leading to a decrease in the transcription of target genes involved in immune response, cell proliferation, and survival .
Pharmacokinetics
The compound exhibits good pharmacokinetic properties. It has been optimized through in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) tests, hERG, kinase profiling, and pharmacokinetic tests . These tests ensure that the compound has a good bioavailability and is safe for use .
Result of Action
The inhibition of JAK1 by this compound leads to a decrease in the immune response, cell proliferation, and survival . This makes it a potential therapeutic agent for diseases characterized by overactive immune response or abnormal cell growth .
Propiedades
IUPAC Name |
4-(3-hydroxypropylamino)-8-methylpyrido[2,3-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-15-9(17)4-3-8-10(12-5-2-6-16)13-7-14-11(8)15/h3-4,7,16H,2,5-6H2,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUCXVARIFROGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC2=C(N=CN=C21)NCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(cyclopropylmethyl)-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2833185.png)
![4-[(4-Aminopiperidin-1-yl)methyl]phenoldihydrochloride](/img/structure/B2833187.png)

![[5-[(E)-2-(dimethylamino)ethenyl]-1-(4-nitrophenyl)triazol-4-yl]-naphthalen-2-ylmethanone](/img/structure/B2833191.png)
![2-Cyclopropyl-5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2833192.png)
![2-(1,3-dioxoisoindol-2-yl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2833193.png)

![5,6-Dimethyl-N-[4-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2833196.png)

![N-(2,5-difluorophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2833200.png)
![Ethyl 1-(furan-2-yl(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2833202.png)
![[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2833204.png)
![3-[(4-Methylbenzyl)oxy]benzoic acid](/img/structure/B2833206.png)
